Cas no 97585-04-1 (2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-)

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- structure
97585-04-1 structure
Product Name:2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-
Numero CAS:97585-04-1
MF:C12H14O2
MW:190.238363742828
CID:1988816
Update Time:2023-09-05

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-
    • 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (Z)- (ZCI)
    • Ethyl (2Z)-3-(4-methylphenyl)-2-propenoate (ACI)
    • Ethyl (Z)-3-(4-methylphenyl)-2-propenoate
    • Ethyl cis-4-methylcinnamate
    • Inchi: 1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8-
    • Chiave InChI: IMKVSWPEZCELRM-HJWRWDBZSA-N
    • Sorrisi: C(/C1C=CC(C)=CC=1)=C/C(=O)OCC

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: 18-Crown-6 ,  Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
Riferimento
The design and synthesis of a tricyclic single-nitrogen scaffold that serves as a 5-HT2C receptor agonist
Huck, Bayard R.; Llamas, Luis; Robarge, Michael J.; Dent, Thomas C.; Song, Jianping; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(15), 4130-4134

Metodo di produzione 2

Condizioni di reazione
Riferimento
Palladium-catalyzed conversion of aldehydes to alkenes in the presence of tri-n-butylphosphine
Shen, Yanchang; Zhou, Yuefen, Tetrahedron Letters, 1991, 32(4), 513-14

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Substituent effects of cis-cinnamic acid analogues as plant growth inhibitors
Nishikawa, Keisuke; Fukuda, Hiroshi; Abe, Masato; Nakanishi, Kazunari; Taniguchi, Tomoya; et al, Phytochemistry (Elsevier), 2013, 96, 132-147

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Catalysts: Iron tetraphenylporphyrin chloride Solvents: Toluene ;  2 min, rt; 0.5 h, 80 °C
Riferimento
Iron(III) and Ruthenium(II) Porphyrin Complex-Catalyzed Selective Olefination of Aldehydes with Ethyl Diazoacetate
Chen, Ying; Huang, Lingyu; Ranade, Meera A.; Zhang, X. Peter, Journal of Organic Chemistry, 2003, 68(9), 3714-3717

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triphenylsilane ,  Diisopropylethylamine Catalysts: 1-Phenylarsolane Solvents: Toluene ;  24 h, 100 °C
Riferimento
Systematic Study on the Catalytic Arsa-Wittig Reaction
Inaba, Ryoto; Kawashima, Ikuo; Fujii, Toshiki; Yumura, Takashi ; Imoto, Hiroaki ; et al, Chemistry - A European Journal, 2020, 26(59), 13400-13407

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Manganese ,  Water Catalysts: Palladium diacetate Solvents: Acetonitrile ;  24 h, 25 °C
Riferimento
Water as a Hydrogenating Agent: Stereodivergent Pd-Catalyzed Semihydrogenation of Alkynes
Zhao, Chuan-Qi; Chen, Yue-Gang ; Qiu, Hui; Wei, Lei; Fang, Ping ; et al, Organic Letters, 2019, 21(5), 1412-1416

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ;  24 h, 80 °C
Riferimento
Tandem oxidation-Wittig reaction using nanocrystalline barium manganate (BaMnO4); an improved one-pot protocol
Gholinejad, Mohammad; Firouzabadi, Habib; Bahrami, Maedeh; Najera, Carmen, Tetrahedron Letters, 2016, 57(33), 3773-3775

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Riferimento
Accessing Complex Tetrahydrofurobenzo-Pyran/Furan Scaffolds via Lewis-Acid Catalyzed Bicyclization of Cyclopropane Carbaldehydes with Quinone Methides/Esters
Kaur, Navpreet; Kumar, Pankaj; Dutt, Shiv; Banerjee, Prabal, Journal of Organic Chemistry, 2022, 87(12), 7905-7918

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Riferimento
Accessing Dihydro-1,2-oxazine via Cloke-Wilson type Annulation of Cyclopropyl Carbonyls: Application towards the Diastereoselective Synthesis of Pyrrolo[1,2-b][1,2]oxazine
Kumar, Pankaj; Kumar, Rakesh; Banerjee, Prabal, Journal of Organic Chemistry, 2020, 85(10), 6535-6550

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Riferimento
Exploitation of Cyclopropane Carbaldehydes to Prins Cyclization: Quick Access to (E)-Hexahydrooxonine and Octahydrocyclopenta[b]pyran
Kumar, Pankaj; Dey, Raghunath; Banerjee, Prabal, Organic Letters, 2018, 20(17), 5163-5166

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Di-μ-chlorotetrakis(2-phenylpyridine)diiridium Solvents: Acetonitrile ;  24 h, rt
Riferimento
Synthesis of (Z)-Cinnamate Derivatives via Visible-Light-Driven E-to-Z Isomerization
Shu, Penghua; Xu, Haichang; Zhang, Lingxiang; Li, Junping; Liu, Hao; et al, SynOpen, 2019, 3(4), 103-107

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  20 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  6 h, -78 °C; 1 h, -50 °C
Riferimento
Ring-substituted cis-cinnamic acid derivatives and plant growth controllers containing them
, Japan, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: 18-Crown-6 ,  Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 3 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Preparation of indenopyrroles as serotonin 5-HT2c receptor agonists.
, United States, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Hydrogen
Riferimento
Correlation of ultraviolet absorption frequences of cis- and trans-substituted cinnamic acids with Hammett substituent constants
Uscumlic, G. S.; Krstic, V. V.; Muskatirovic, M. D., Journal of Molecular Structure, 1988, 174, 251-4

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Manganese potassium oxide (Mn8KO16) Solvents: Toluene ;  4 h, 110 °C
Riferimento
OMS-2 for Aerobic, Catalytic, One-pot Alcohol Oxidation-Wittig Reactions: Efficient Access to α,β-Unsaturated Esters
Kona, Jagadeswara R.; King'ondu, Cecil K.; Howell, Amy R.; Suib, Steven L., ChemCatChem, 2014, 6(3), 749-752

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diisopropylethylamine Catalysts: Silica ;  6 h, 90 °C
Riferimento
Silica gel-mediated organic reactions under organic solvent-free conditions
Onitsuka, Satoaki; Jin, Yong Zhi; Shaikh, Ajam C.; Furuno, Hiroshi; Inanaga, Junji, Molecules, 2012, 17, 11469-11483

Metodo di produzione 17

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ;  4 h, 30 °C
1.2 Solvents: Water ;  5 min, 30 °C
Riferimento
Efficient alkenation of aldehydes and ketones to α,β-unsaturated esters using α,α-bis(dimethylsilyl)-substituted esters
Miura, Katsukiyo; Ebine, Masaru; Ootsuka, Kazunori; Ichikawa, Junji; Hosomi, Akira, Chemistry Letters, 2009, 38(8), 832-833

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: 2564764-59-4 Solvents: Acetonitrile ;  3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ;  0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
Riferimento
Phosphorus-Recycling Wittig Reaction: Design and Facile Synthesis of a Fluorous Phosphine and Its Reusable Process in the Wittig Reaction
Yamamoto, Yuki; Kawaguchi, Shin-ichi ; Nishimura, Misaki; Sato, Yuki; Shimada, Yoshihisa; et al, Journal of Organic Chemistry, 2020, 85(22), 14684-14696

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Riferimento
Organocatalytic Activation of Donor-Acceptor Cyclopropanes: A Tandem (3 + 3)-Cycloaddition/Aryl Migration toward the Synthesis of Enantioenriched Tetrahydropyridazines
Hazra, Arijit; Dey, Raghunath; Kushwaha, Apoorv ; Dhilip Kumar, T. J. ; Banerjee, Prabal, Organic Letters, 2023, 25(29), 5470-5475

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Riferimento
Metal-free domino Cloke-Wilson rearrangement-hydration-dimerization of cyclopropane carbaldehydes: A facile access to oxybis(2-aryltetrahydrofuran) derivatives
Dey, Raghunath; Rajput, Shruti; Banerjee, Prabal, Tetrahedron, 2020, 76(15),

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Raw materials

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Preparation Products

Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso